1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene
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Overview
Description
1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group and a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-propylcyclohexyl)toluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The aromatic ring and the bromomethyl group can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkylbenzenes or cyclohexyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-4-(4-methylcyclohexyl)benzene: Similar structure but with a methyl group on the cyclohexyl ring.
1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene: Similar structure but with an ethyl group on the cyclohexyl ring.
Uniqueness: 1-(Bromomethyl)-4-(4-propylcyclohexyl)benzene is unique due to the presence of both a bromomethyl group and a propylcyclohexyl group on the benzene ring
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-propylcyclohexyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQEVUIXDRQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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